molecular formula C16H17N3O2 B2964722 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone CAS No. 1797321-38-0

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2964722
CAS No.: 1797321-38-0
M. Wt: 283.331
InChI Key: FCCSVXLASVDHAO-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is an organic compound noted for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure lends itself to various synthetic routes and mechanisms of action that render it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone typically involves multi-step reactions starting with the formation of the pyrimidine ring. Various methods can be employed:

  • Cyclization reactions: : Cyclization of substituted pyridines with ethoxyacetyl chloride under basic conditions.

  • Coupling reactions: : Employing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between intermediates.

Industrial Production Methods

In industrial settings, the production scales up using continuous flow reactors and optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product. Monitoring by techniques like High-Performance Liquid Chromatography (HPLC) ensures consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of quinones and other oxygenated products.

  • Reduction: : Reduction under catalytic hydrogenation conditions produces various hydrogenated derivatives.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

  • Reduction reagents: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution reagents: : Alkyl halides, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

  • Oxidation: : Yields oxygenated derivatives such as aldehydes and carboxylic acids.

  • Reduction: : Produces various alkanes and alkenes.

  • Substitution: : Forms a variety of substituted aromatic and heteroaromatic compounds.

Scientific Research Applications

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is utilized extensively in:

  • Chemistry: : As a building block in the synthesis of more complex molecules and novel compounds.

  • Biology: : For probing biochemical pathways and as a potential therapeutic agent in drug design.

  • Medicine: : In developing pharmaceuticals targeting specific receptors or enzymes.

  • Industry: : Used in the manufacture of dyes, pigments, and agrochemicals due to its robust structural features.

Comparison with Similar Compounds

Compared with other pyrido[4,3-d]pyrimidin derivatives, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is unique due to:

  • Structural uniqueness: : The specific arrangement of the pyrimidin-6(5H)-yl group and the o-tolyloxy moiety.

  • Functional properties: : Its distinctive reactivity and interaction with biological targets.

List of Similar Compounds

  • 1-(6-chloropyridazin-3-yl)-2-ethoxyethanone

  • 1-(5-amino-7-azabicyclo[4.3.0]nonane-8-yl)-2-hydroxyethanone

  • 1-(4-bromophenyl)-2-(pyrrolidin-1-yl)ethanone

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)21-10-16(20)19-7-6-14-13(9-19)8-17-11-18-14/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCSVXLASVDHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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